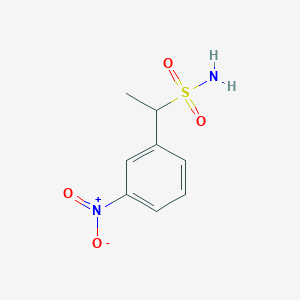
1-(3-Nitrophenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)ethane-1-sulfonamide typically involves the reaction of 3-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide and amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include amino derivatives, substituted sulfonamides, and other functionalized compounds .
Scientific Research Applications
1-(3-Nitrophenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)ethane-1-sulfonamide
- 1-(2-Nitrophenyl)ethane-1-sulfonamide
- 1-(3-Nitrophenyl)propane-1-sulfonamide
Comparison: 1-(3-Nitrophenyl)ethane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
1-(3-Nitrophenyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a 3-nitrophenyl moiety. Its chemical formula is C9H10N2O3S, which indicates the presence of both nitrogen and sulfur atoms that are crucial for its biological activity. The nitro group at the para position of the phenyl ring enhances its reactivity and may influence its interaction with biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor . Specifically, it has shown moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases. Additionally, similar compounds have been explored for their antidiabetic properties by inhibiting α-glucosidase and α-amylase enzymes, which are key in carbohydrate metabolism .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the phenyl ring significantly affect biological activity. For instance, substituents such as chlorine and nitro groups can enhance the inhibitory effects on target enzymes. A comparative analysis of various sulfonamide derivatives revealed that compounds with electron-withdrawing groups like nitro exhibited better α-glucosidase inhibition compared to their unsubstituted counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activity of related sulfonamides:
-
Antidiabetic Activity : In a study evaluating various sulfonamide derivatives, compounds with 3-nitro substitutions showed promising results in inhibiting α-glucosidase, with IC50 values indicating superior efficacy compared to standard drugs like acarbose .
Compound α-Glucosidase IC50 (μM ± SD) This compound 25.12 ± 0.7 Acarbose 30.00 ± 2.0 - Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of sulfonamides, where compounds similar to this compound demonstrated significant inhibition of COX-2 with IC50 values lower than those of conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antiviral Properties : Recent investigations into sulfonamides have also identified their potential as antiviral agents against various pathogens, including coxsackievirus B. The structural features of these compounds were linked to their ability to inhibit viral glycoproteins effectively .
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
InChI Key |
PHQMGIQYENJKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















